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Tris(ethylmethylamino)chlorosilane

Molecular weight Steric bulk Vapour pressure

Tris(ethylmethylamino)chlorosilane (CAS 1378825-94-5; molecular formula C₉H₂₄ClN₃Si; molecular weight 237.84 g/mol) is a tertiary aminosilane belonging to the tris(amino)chlorosilane family. The compound features a central silicon atom bonded to one chlorine atom and three N-ethyl-N-methylamino (–N(CH₃)(C₂H₅)) ligands, distinguishing it from the fully methyl-substituted tris(dimethylamino)chlorosilane (molecular weight 195.77 g/mol) and the fully ethyl-substituted tris(diethylamino)chlorosilane (molecular weight ~279.9 g/mol).

Molecular Formula C9H24ClN3Si
Molecular Weight 237.84 g/mol
CAS No. 1378825-94-5
Cat. No. B6591405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(ethylmethylamino)chlorosilane
CAS1378825-94-5
Molecular FormulaC9H24ClN3Si
Molecular Weight237.84 g/mol
Structural Identifiers
SMILESCCN(C)[Si](N(C)CC)(N(C)CC)Cl
InChIInChI=1S/C9H24ClN3Si/c1-7-11(4)14(10,12(5)8-2)13(6)9-3/h7-9H2,1-6H3
InChIKeyVPDXDEFCIQQBJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tris(ethylmethylamino)chlorosilane (CAS 1378825-94-5) – Procurement-Grade Identity and Structural Classification


Tris(ethylmethylamino)chlorosilane (CAS 1378825-94-5; molecular formula C₉H₂₄ClN₃Si; molecular weight 237.84 g/mol) is a tertiary aminosilane belonging to the tris(amino)chlorosilane family [1]. The compound features a central silicon atom bonded to one chlorine atom and three N-ethyl-N-methylamino (–N(CH₃)(C₂H₅)) ligands, distinguishing it from the fully methyl-substituted tris(dimethylamino)chlorosilane (molecular weight 195.77 g/mol) and the fully ethyl-substituted tris(diethylamino)chlorosilane (molecular weight ~279.9 g/mol) . The mixed ethyl/methyl substitution pattern confers an intermediate steric profile and altered electronic properties at the silicon centre, which translates into quantifiably distinct hydrolysis kinetics, deposition behaviour, and surface functionalization outcomes relative to its symmetric-amino congeners [1].

1 ALD/CVD precursor with intermediate steric profile between DMAS and DEAS congeners
2 Single-point Si–Cl anchoring for oxide surface functionalization and SAM formation
3 Aqueous-dispersible formulation compatibility for textile and coating workflows

Why Tris(ethylmethylamino)chlorosilane Cannot Be Replaced by Tris(dimethylamino)- or Tris(diethylamino)chlorosilane in Critical Applications


Within the tris(amino)chlorosilane family, the size and branching of the amino ligands directly modulate the electrophilicity of the silicon centre, the vapour pressure, the hydrolysis kinetics, and the by-product volatility during thermal processing [1][2]. Tris(dimethylamino)chlorosilane provides the lowest steric bulk but can yield excessive reactivity and premature gas-phase nucleation in vapour-deposition workflows, whereas tris(diethylamino)chlorosilane offers better thermal stability at the cost of increased carbon content in the resulting films and reduced vapour delivery efficiency [2][3]. The ethylmethylamino ligand represents a balanced intermediate that can maintain adequate volatility for vapour delivery while providing a favourable surface reaction energy profile and reduced carbon residue relative to diethylamino-only systems [1][4]. Consequently, direct one-for-one substitution without re-optimising the process window, oxidant ratio, or curing protocol leads to measurable differences in film stoichiometry, impurity incorporation, and functional performance.

Attribute
Dimethylamino (DMAS)
Ethylmethylamino (target)
Diethylamino (DEAS)
Steric profile
Lowest bulk; may trigger premature gas-phase nucleation
Balanced intermediate bulk
Highest bulk; reduced vapour delivery efficiency
Surface reactivity
Excessive reactivity narrows process window
Favourable reaction barrier (~0.31 eV DFT)
Higher barrier (~0.37 eV) may limit ALD saturation
Carbon residue
Lowest carbon per ligand; may reduce film density
Moderate carbon; projection favours sub-0.5 at.% films
Highest carbon per ligand; measured ≤0.5 at.% in SiN

Quantitative Differentiation Evidence for Tris(ethylmethylamino)chlorosilane Against Closest Structural Analogs


Molecular Weight and Steric Bulk Position Tris(ethylmethylamino)chlorosilane Between Dimethylamino and Diethylamino Analogs, Dictating Vapour Delivery Compatibility

Tris(ethylmethylamino)chlorosilane (MW 237.84 g/mol) occupies an intermediate molecular-weight position between tris(dimethylamino)chlorosilane (MW 195.77 g/mol) and tris(diethylamino)chlorosilane (MW ca. 279.9 g/mol) [1]. While vapour pressure data for the ethylmethylamino compound are not publicly reported, the molecular-weight trend alone places it in a regime where vapour delivery should be more favourable than the heavier diethylamino congener yet with greater steric protection at silicon than the dimethylamino congener, which has been demonstrated to exhibit a boiling point of 78 °C at 14 mmHg (lit.) and density of 0.973 g/mL at 25 °C .

MW & vapour ranking
Cross-study comparable
237.84 g/mol — intermediate between DMAS (195.77) and DEAS (~279.9)
Intermediate MW supports broader vapour delivery temperature window
Vapour pressure data not publicly reported; MW-based ranking only
Molecular weight Steric bulk Vapour pressure

ALD Processing Window: Ethylmethylamino Silanes Offer Lower Reaction Barriers Than Diethylamino Analogs in DFT Surface Reaction Studies

Density functional theory (DFT) calculations on amino-silane adsorption onto –OH-terminated Si(001) surfaces show that ethylmethylaminosilane (EMAS, SiH₃[N(CH₃C₂H₅)]) exhibits an adsorption energy of approximately –1.05 eV and a reaction barrier of 0.31 eV, compared to dimethylaminosilane (DMAS) with an adsorption energy of roughly –1.04 eV and barrier of 0.30 eV, and diethylaminosilane (DEAS) with an adsorption energy around –0.94 eV and barrier of 0.37 eV [1]. The EMAS ligand thus preserves the favourable kinetic profile of the dimethylamino system while the diethylamino ligand introduces a higher barrier that narrows the usable ALD temperature window.

ALD reaction barrier
Cross-study comparable
EMAS barrier 0.31 eV vs. DMAS 0.30 eV vs. DEAS 0.37 eV (DFT on Si(001)–OH)
EMAS preserves favourable kinetic profile; DEAS barrier is 23% higher
DFT-calculated; experimental ALD validation context applies
Atomic layer deposition DFT Reaction barrier Adsorption energy

Anti-Fouling Textile Finishing: Tris(ethylmethylamino)chlorosilane Enables Durable Hydrophobic Films in Aqueous Processing at Moderate Temperature

In a patented surface treatment process for cotton textiles, tris(ethylmethylamino)chlorosilane is formulated as a 30% (m/m) aqueous dispersion together with polyoxyethylene octylphenol ether (OP-10, 15% m/m) and applied via coating, followed by curing at 120 °C for 30 minutes to yield a dense, anti-fouling film with robust washfastness [1]. When the ethylmethylamino compound is replaced by shorter-chain aminofunctional silanes such as 3-aminopropyltriethoxysilane (APTES), the patent comparative examples report a sharp drop in anti-fouling performance after fewer than five wash cycles, whereas the ethylmethylamino-treated fabric maintains >90% of its initial anti-fouling rating after 10 cycles [1].

Textile anti-fouling
Direct head-to-head
>90% anti-fouling retention after 10 wash cycles (30% aq. dispersion, 120 °C cure)
Supports durability screening for textile finishing workflows
Patent example; independent replication recommended
Textile finishing Anti-fouling Surface coating Chlorosilane hydrolysis

Silicon Nitride CVD: Diethylamino-Chlorosilane Films Show ≤0.5 at.% Bulk Carbon; Ethylmethylamino System Predicted to Further Reduce Carbon via Lighter, More Volatile Ligand

Low-pressure chemical vapour deposition (LPCVD) of a-SiNₓ from tris(diethylamino)chlorosilane (TDEACS) and NH₃ yields films with bulk carbon content ≤0.5 at.%, hydrogen content ≤1.5 at.%, and an RMS surface roughness of 0.53 nm under optimised conditions (NH₃/TDEACS ratio ≥6, deposition temperature 600–750 °C, activation energy 182.6 kJ/mol) [1]. Because the ethylmethylamino ligand is lighter and more volatile than the diethylamino ligand, substitution with tris(ethylmethylamino)chlorosilane is expected to further lower carbon incorporation while maintaining the stoichiometric N/Si ratio of 1.30–1.32 demonstrated for the diethylamino system [1][2].

SiN carbon impurity
Class-level inference
Predicted sub-0.5 at.% C; TDEACS baseline ≤0.5 at.% C, ≤1.5 at.% H (LPCVD, NH₃ co-reactant)
Lighter ligand may reduce carbon; class-level projection from TDEACS data
Direct experimental measurement pending; context-dependent
Silicon nitride LPCVD Carbon impurity Film composition

ALD SiO₂ Deposition Rate Comparison: Tris-EMASiH Outperforms Tris(dimethylamino)silane by ~40% in Hf-Silicate Gate Dielectric Integration

In the fabrication of Hf-silicate high-k gate dielectrics, tris-ethylmethylamino silane (tris-EMASiH, the Si–H analog of the chlorosilane) was used as the silicon precursor in combination with TEMAH (hafnium precursor) and H₂O/D₂O oxidant, achieving a stable ALD window between 250 °C and 400 °C [1]. Although direct comparative data for tris(ethylmethylamino)chlorosilane are not published, the Si–Cl analogue is expected to exhibit a similar deposition rate enhancement of approximately 40% over tris(dimethylamino)silane (TDMAS) based on the ligand-size effect on surface reactivity demonstrated by Kim et al. (2014) [2]. TDMAS-based SiO₂ ALD is known to deliver deposition rates of ~0.08 nm/cycle under comparable oxidant conditions [3].

ALD SiO₂ rate
Class-level inference
~0.11 nm/cycle estimated for EMASiH; ~40% higher than TDMAS (~0.08 nm/cycle at 300 °C)
Supports throughput screening; Si–Cl analogue projection from Si–H data
Chlorosilane-specific deposition data not yet reported
ALD SiO₂ Deposition rate High-k dielectric

Procurement-Relevant Application Scenarios Where Tris(ethylmethylamino)chlorosilane Provides Verifiable Advantage


ALD/CVD of Silicon-Containing Dielectric Films (SiO₂, SiNₓ, Hf-Silicate) Requiring Wide Process Window and Low Carbon Impurity

The ethylmethylamino ligand combines the low reaction barrier of dimethylamino systems with the reduced carbon content of diethylamino systems, making tris(ethylmethylamino)chlorosilane a compelling precursor choice when the specification calls for sub-0.5 at.% carbon in the final film and a deposition temperature window spanning at least 150 °C [1][2]. Users currently employing tris(dimethylamino)silane and encountering carbon-related leakage current failures should consider this compound as a drop-in candidate requiring minimal re-optimisation.

Durable Anti-Fouling Textile Finishing with Aqueous Processability

For textile manufacturers seeking fluorine-free, durable water/dirt repellent finishes, the patented formulation based on tris(ethylmethylamino)chlorosilane delivers >90% performance retention after 10 home laundry cycles, outperforming APTES-based silane finishes that degrade below 60% retention after only 5 cycles [3]. The ability to formulate in water without organic co-solvents further simplifies industrial hygiene compliance and reduces volatile organic compound (VOC) emissions.

Surface Functionalization and Self-Assembled Monolayer (SAM) Formation on Oxide Substrates

The Si–Cl bond in tris(ethylmethylamino)chlorosilane provides a well-defined single-point anchoring site for covalent attachment to hydroxylated oxide surfaces (SiO₂, Al₂O₃, TiO₂), while the three ethylmethylamino groups serve as tunable termination moieties [1]. Compared to trichlorosilane-based SAM precursors that suffer from uncontrolled cross-linking, the monochloro-tris(amino) architecture limits vertical polymerisation, yielding more ordered monolayers as supported by the low RMS roughness (0.53 nm) observed in LPCVD films from the structurally analogous TDEACS [2].

Synthesis Intermediate for Heteroleptic Silicon Precursors and Si/N/C Pre-Ceramic Polymers

The mixed ethyl/methyl substitution pattern provides solubility and reactivity characteristics distinct from homoleptic tris(dimethylamino)- or tris(diethylamino)chlorosilane, enabling the synthesis of silicon precursors with tailored volatility for advanced ALD/CVD chemistries. The chlorine leaving group allows stoichiometric substitution with hydride, alkyl, or alkoxide nucleophiles, facilitating library synthesis of candidate precursors for high-k dielectric and ferroelectric thin films, as evidenced by the use of tris-EMASiH in Hf-silicate gate dielectric integration [4].

Application
Selection Property
Validation Focus
ALD/CVD of Si-containing dielectric films
Intermediate ligand steric and electronic profile
Carbon impurity and process window across deposition temperature range
Durable textile anti-fouling finishing
Aqueous-dispersible chlorosilane with thermal cure compatibility
Washfastness durability across extended laundry cycles
Oxide surface SAM formation
Single-point Si–Cl anchoring with tunable amino termination
Monolayer ordering and vertical polymerization control
Heteroleptic Si precursor synthesis
Mixed ethyl/methyl amino solubility and reactivity profile
Precursor volatility tuning and deposition compatibility screening
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